TDO Inhibitory Potency: 40- to 129-Fold Weaker than LM10, Defining a Selective Negative Control Baseline
The target compound inhibits mouse tryptophan 2,3-dioxygenase (TDO) with an IC50 of 80,000 nM, as measured by kynurenine production after 8 h in mouse P815B cells [1]. In contrast, the 6-fluoro-C2-vinyl analog LM10 (CAS 1316695-35-8) achieves IC50 values of 620 nM against human TDO and 2,000 nM against mouse TDO . This represents a 40- to 129-fold difference in potency, depending on the comparator species. The dramatic potency gap allows researchers to employ the unsubstituted scaffold as a validated inactive or weakly active control compound for TDO target engagement studies, while LM10 and related analogs serve as the active probe.
| Evidence Dimension | TDO enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 80,000 nM (mouse TDO, P815B cells, 8 h kynurenine assay) |
| Comparator Or Baseline | LM10 (6-Fluoro-3-[(1E)-2-(2H-tetrazol-5-yl)ethenyl]-1H-indole): IC50 = 620 nM (human TDO) and 2,000 nM (mouse TDO) |
| Quantified Difference | 40-fold (vs. human TDO LM10) to 129-fold (vs. mouse TDO LM10) weaker for the target compound |
| Conditions | Mouse TDO expressed in P815B cells; kynurenine production endpoint at 8 h [1]; LM10 data from biochemical assays using recombinant human and mouse TDO |
Why This Matters
The ~100-fold potency differential against TDO enables researchers to use this compound as a structurally matched negative control in TDO inhibitor screening cascades, where the indole-tetrazole core is conserved but the critical C2/C6 substitution is absent.
- [1] BindingDB Entry BDBM50350245 (CHEMBL1812657). IC50 = 80,000 nM for Mouse Tryptophan 2,3-Dioxygenase (TDO). Assay: Inhibition of tryptophan catabolism measured by kynurenine production in mouse P815B cells after 8 h. View Source
